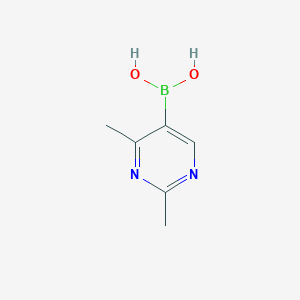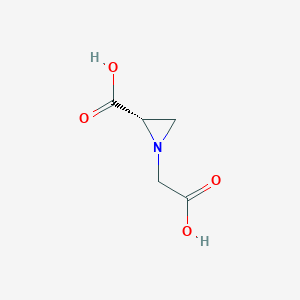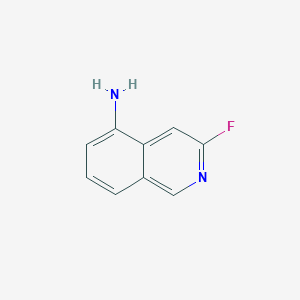![molecular formula C12H8 B11921763 Cyclopenta[a]indene CAS No. 246-92-4](/img/structure/B11921763.png)
Cyclopenta[a]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[a]indene is a polycyclic aromatic hydrocarbon characterized by a fused ring system consisting of a cyclopentane ring fused to an indene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopenta[a]indene can be synthesized through various methods, including transition-metal-catalyzed cycloaddition reactions. One notable method involves the copper-catalyzed [3 + 2]/[3 + 2] carboannulation of dienynes with arylsulfonyl chlorides. This method utilizes a radical Smiles rearrangement strategy to achieve the desired this compound structure with excellent diastereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature chemical reactions. For instance, the gas-phase formation of cyclopentanaphthalene (a related compound) can be achieved through reactions of indenyl radicals with vinylacetylene at temperatures around 1300 K .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopenta[a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated forms of this compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the this compound framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or sulfuric acid.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated this compound.
Substitution: Halogenated or sulfonated this compound derivatives.
Applications De Recherche Scientifique
Cyclopenta[a]indene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cyclopenta[a]indene exerts its effects involves several molecular targets and pathways:
DNA Interstrand Cross-Linking: this compound derivatives can form bifunctional DNA interstrand cross-links, leading to the inhibition of DNA replication and cell division.
Cell Cycle Arrest: These compounds can induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
Molecular Targets: The compounds target DNA and proteins involved in the DNA repair machinery, such as DNA-PK and the Src/nuclear EGFR cascade.
Comparaison Avec Des Composés Similaires
Cyclopenta[a]indene shares structural similarities with other polycyclic aromatic hydrocarbons, such as:
Cyclopentanaphthalene: Similar in structure but with different ring fusion patterns.
Indene: A simpler structure lacking the additional fused cyclopentane ring.
Amycolamycins: Natural products with a this compound core, known for their cytotoxic properties.
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity compared to other polycyclic aromatic hydrocarbons.
Propriétés
Numéro CAS |
246-92-4 |
|---|---|
Formule moléculaire |
C12H8 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
cyclopenta[a]indene |
InChI |
InChI=1S/C12H8/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-8H |
Clé InChI |
AFWNYNAYRQBJIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C2=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



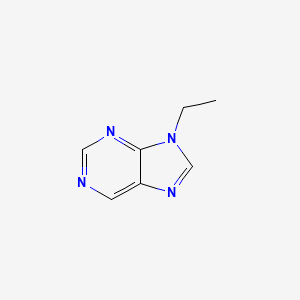

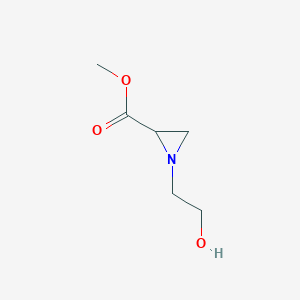

![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridine]](/img/structure/B11921706.png)
![1-(Imidazo[1,5-a]pyridin-8-yl)ethanone](/img/structure/B11921714.png)
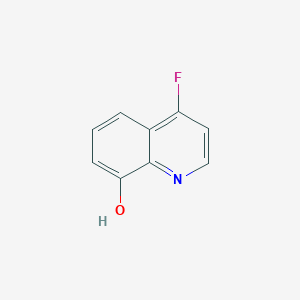
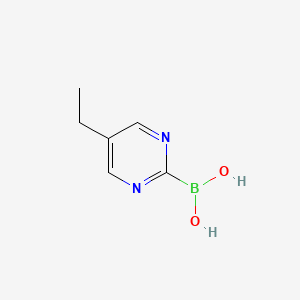

![Spiro[3.5]non-5-EN-1-one](/img/structure/B11921732.png)
